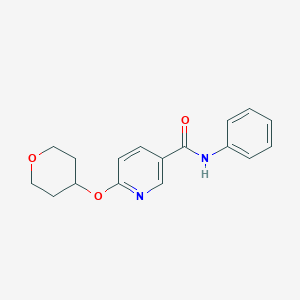

6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)13-6-7-16(18-12-13)22-15-8-10-21-11-9-15/h1-7,12,15H,8-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVIHUXDKDHEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the oxan-4-yloxy group.

Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The oxan-4-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Electronics: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxan-4-yloxy group and phenylcarboxamide moiety could play crucial roles in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide and its analogs:

*Estimated based on structural calculations.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The N-phenylpyridine-3-carboxamide core is critical for antiviral activity, as demonstrated in Dengue virus RNA replication inhibition . The addition of a 6-substituent modulates this activity. However, its steric bulk may reduce binding affinity in certain targets.

Metabolic Stability :

- Ether groups (e.g., oxan-4-yloxy) are generally more metabolically stable than esters (e.g., pentafluorophenyl ester in ), which are prone to hydrolysis. This could make the target compound more suitable for in vivo applications.

Lipophilicity and Permeability :

- The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the 6-chloro derivative (LogP 2.5) and pentafluorophenyl ester (LogP 3.8) are more lipophilic, which may limit solubility .

Research Implications and Gaps

- Antiviral Potential: While N-phenylpyridine-3-carboxamide derivatives show promise against Dengue virus (), the target compound’s oxan-4-yloxy group warrants specific testing to determine if it enhances or diminishes antiviral efficacy.

- Pharmacokinetic Profiling : Comparative studies on absorption, distribution, and metabolism are needed to evaluate the oxan-4-yloxy group’s impact on bioavailability.

- Synthetic Accessibility : The oxan-4-yloxy group may require specialized synthetic routes compared to simpler substituents like chloro or furyl, affecting scalability .

Biological Activity

6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group and an oxan-4-yloxy moiety. Its chemical formula is , and it is characterized by the following structural components:

- Pyridine Ring : Contributes to the basicity and potential interaction with biological targets.

- Phenyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Oxan-4-yloxy Moiety : May play a role in hydrogen bonding and structural stability.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for related compounds were reported as follows:

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These findings suggest that the structural modifications in the carboxamide side chain can significantly influence biological activity, particularly through interactions with the PI3Kα signaling pathway, which is crucial in cancer cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of PI3K/AKT Pathway : The compound has been shown to decrease the expression of PI3K and AKT genes while increasing pro-apoptotic gene BAD expression, indicating a potential mechanism for inducing apoptosis in cancer cells .

- Hydrogen Bonding Interactions : The oxan group likely facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the carboxamide side chain can enhance or diminish biological activity:

- Substituted Benzoic Acid Moieties : These modifications have been shown to increase activity through favorable conformations mediated by intramolecular hydrogen bonds.

- Lengthening Carboxamide Side Chains : Increasing the length has been associated with improved interaction within hydrophobic binding pockets of target proteins .

Case Studies

Several case studies highlight the effectiveness of this compound class:

- In Vivo Studies : Research on related pyridine derivatives demonstrated significant anti-inflammatory and antiarthritic activities, confirming their potential for therapeutic applications beyond oncology .

- Cytotoxicity Assessments : In vitro assays indicated that certain derivatives did not exhibit cytotoxicity against normal human fibroblasts while effectively inhibiting cancer cell growth, suggesting selectivity towards malignant cells .

Q & A

Q. How can in vitro findings translate to in vivo efficacy studies?

- Methodological Answer : Use pharmacokinetic (PK) modeling (e.g., WinNonlin) to estimate dosing regimens from in vitro clearance data. Validate in rodent models via IV/PO administration, measuring plasma AUC and tissue distribution. For CNS targets, assess blood-brain barrier penetration using MDCK-MDR1 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.